1-(((6-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine

Nicotinic Acetylcholine Receptors Structure-Activity Relationship (SAR) Neurological Probe Compounds

1-(((6-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine (CAS: 959957-77-8) is a brominated pyridine derivative featuring a cyclopropanamine moiety, identified as a selective ligand for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype. It exhibits a binding affinity (Ki) of 13 nM at the rat α4β2 receptor, with no detectable affinity for the α7 nAChR or muscarinic receptors at concentrations up to 10 µM.

Molecular Formula C10H13BrN2O
Molecular Weight 257.13 g/mol
Cat. No. B15066227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(((6-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine
Molecular FormulaC10H13BrN2O
Molecular Weight257.13 g/mol
Structural Identifiers
SMILESCNC1(CC1)COC2=CN=C(C=C2)Br
InChIInChI=1S/C10H13BrN2O/c1-12-10(4-5-10)7-14-8-2-3-9(11)13-6-8/h2-3,6,12H,4-5,7H2,1H3
InChIKeyJVOCKZNHCRFRCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(((6-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine: Selective α4β2 Nicotinic Ligand and Key Research Intermediate


1-(((6-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine (CAS: 959957-77-8) is a brominated pyridine derivative featuring a cyclopropanamine moiety, identified as a selective ligand for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype. It exhibits a binding affinity (Ki) of 13 nM at the rat α4β2 receptor, with no detectable affinity for the α7 nAChR or muscarinic receptors at concentrations up to 10 µM [1]. This specificity makes it a valuable pharmacological probe for studying nicotinic receptor subtypes implicated in cognitive function, distinct from broader-spectrum nicotinic ligands [1].

Why 1-(((6-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine Cannot Be Replaced by a Generic Halogenated Pyridine Analog


Substituting this compound with casually chosen halogenated pyridine analogs will almost certainly result in a significant loss of pharmacological activity or a complete change in selectivity profile. The 6-bromo substitution pattern is a key determinant of moderate affinity (Ki 13 nM), but a simple migration of the bromine atom from position 6 to position 5 on the pyridine ring increases binding affinity by over 12-fold. Conversely, changing the N-methylamine head to a primary amine or a dimethylamine leads to a severe (10- to 300-fold) drop in binding, as established by the structure-activity relationship (SAR) in the series [1]. Therefore, any generic substitution without precise quantitative comparator data carries a high risk of procurement failure for target-specific research applications.

Quantitative Differentiation of 1-(((6-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine from Its Closest Analogs


Positional Isomerism: 5-Bromo vs. 6-Bromo Substitution Drives a 12-Fold Affinity Gap at α4β2 nAChR

The substitution position of the single bromine atom on the pyridine ring is the strongest driver of affinity differentiation within this compound class. The target compound, bearing a 6-bromo substitution (Compound 4a), exhibits a Ki of 13 nM at the α4β2 nAChR. Its direct regioisomer, bearing a 5-bromo substitution (Compound 5a), demonstrates a Ki of 1.07 nM. This represents a more than 12-fold difference in potency based solely on the halogen position [1].

Nicotinic Acetylcholine Receptors Structure-Activity Relationship (SAR) Neurological Probe Compounds

Halogen Type at Position 6: 6-Chloro Analog is 3-Fold Less Potent than the 6-Bromo Compound

Comparing different halogen substituents at the 6-position reveals that the bromine atom is superior to chlorine for α4β2 affinity. The 6-chloro analog (Compound 3a) exhibits a Ki of 38.8 nM, which is a 3-fold lower affinity than the Ki of 13 nM for the 6-bromo target compound (Compound 4a) [1].

Halogen SAR Nicotinic Receptor Affinity Medicinal Chemistry

Amino-Head Substituent SAR: N-Methyl Group is Essential, as Unsubstituted and Dimethyl Analogs Are Predicted to Suffer ≥10-Fold Affinity Loss

A consistent class-level SAR demonstrates that the N-monomethyl substitution is critical for high affinity. The paper establishes a binding affinity rank order for the amino-head group of NHCH3 > NH2 > N(CH3)2. Direct data for a related unsubstituted compound (Compound 1c, parent scaffold with no pyridine substitution) shows a Ki of >10,000 nM, compared to 3 nM for its N-methyl counterpart (Compound 1a) [1]. The text notes that replacing NHCH3 with N(CH3)2 can cause a drop in affinity ranging from 10-fold to 300-fold [1]. Although direct data for the 6-bromo unsubstituted (4c) and dimethyl (4b) analogs are not explicitly stated, the paper confirms this trend holds for all substitution patterns, including the 6-bromo series [1].

Amine SAR Binding Affinity Nicotinic Ligands

Validated Application Scenarios for 1-(((6-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine Based on Quantitative Evidence


Pharmacological Tool for α4β2 vs. α7 nAChR Selectivity Studies

With a Ki of 13 nM at the α4β2 subtype and no detectable affinity for the α7 subtype or muscarinic receptors (Ki > 10,000 nM) [1], this compound serves as a subtype-selective probe. Its moderate affinity is advantageous for experiments where high-affinity ligands like the 5-bromo analog (Ki 1.07 nM) may cause rapid receptor desensitization, allowing for more controlled temporal studies of α4β2-mediated responses.

Scaffold for Structure-Activity Relationship (SAR) Studies via Cross-Coupling at the 6-Position

The 6-bromo substituent provides a synthetic handle for late-stage functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows researchers to systematically explore the chemical space at the pyridine 6-position while maintaining the critical N-methylcyclopropanamine pharmacophore (Ki 13 nM) [1]. This approach is directly inspired by the paper's exploration of 6-position substitutions, including ethynyl and vinyl groups, leading to a 2-fold affinity increase [1].

Negative Control Compound for 5-Bromo Analog in Behavioral Pharmacology

Given its 12-fold lower affinity compared to the potent 5-bromo isomer (Ki 1.07 nM), the 6-bromo target compound can be deployed as a structurally matched negative control in in vivo cognitive assays. This pairing helps differentiate whether observed pro-cognitive effects are specifically due to high-affinity α4β2 activation, as shown by the positive effects of related compounds in the social recognition test [1].

Reference Standard for Analytical Method Development

Due to its well-characterized structure and the availability of high-purity commercial samples (≥95%), this compound is suitable as a reference standard for HPLC, LC-MS, or NMR method development in medicinal chemistry QC workflows. Its unique retention time and mass spectrum, distinct from its regioisomers and halogen analogs, provide the quantitative differentiation necessary for robust analytical validation .

Quote Request

Request a Quote for 1-(((6-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.